1-[2-Amino-1-(1H-pyrazol-3-yl)ethyl]cyclobutane-1-carboxylic acid
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Overview
Description
1-[2-Amino-1-(1H-pyrazol-3-yl)ethyl]cyclobutane-1-carboxylic acid is a complex organic compound featuring a pyrazole ring, an amino group, and a cyclobutane carboxylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-Amino-1-(1H-pyrazol-3-yl)ethyl]cyclobutane-1-carboxylic acid typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions is crucial to maintain consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-[2-Amino-1-(1H-pyrazol-3-yl)ethyl]cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, often facilitated by catalysts or under specific pH conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Catalysts like palladium on carbon, specific pH buffers.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
1-[2-Amino-1-(1H-pyrazol-3-yl)ethyl]cyclobutane-1-carboxylic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[2-Amino-1-(1H-pyrazol-3-yl)ethyl]cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The pyrazole ring can bind to enzyme active sites, inhibiting their activity. The amino group may form hydrogen bonds with target proteins, enhancing binding affinity. The cyclobutane carboxylic acid moiety can contribute to the compound’s stability and solubility .
Comparison with Similar Compounds
3-Aminopyrazole: Shares the pyrazole ring and amino group but lacks the cyclobutane carboxylic acid moiety.
Cyclobutane-1-carboxylic acid: Contains the cyclobutane carboxylic acid moiety but lacks the pyrazole ring and amino group.
Pyrazole-3-carboxylic acid: Features the pyrazole ring and carboxylic acid group but lacks the amino group and cyclobutane structure.
Uniqueness: 1-[2-Amino-1-(1H-pyrazol-3-yl)ethyl]cyclobutane-1-carboxylic acid is unique due to its combination of a pyrazole ring, an amino group, and a cyclobutane carboxylic acid moiety. This unique structure imparts specific chemical properties and biological activities that are not observed in the similar compounds listed above .
Properties
Molecular Formula |
C10H15N3O2 |
---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
1-[2-amino-1-(1H-pyrazol-5-yl)ethyl]cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C10H15N3O2/c11-6-7(8-2-5-12-13-8)10(9(14)15)3-1-4-10/h2,5,7H,1,3-4,6,11H2,(H,12,13)(H,14,15) |
InChI Key |
HHSRJNBDEYITOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(C(CN)C2=CC=NN2)C(=O)O |
Origin of Product |
United States |
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